molecular formula C14H17FO B13631133 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one

Cat. No.: B13631133
M. Wt: 220.28 g/mol
InChI Key: JABUEAJEKBLFNJ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is a halogenated cycloheptanone derivative featuring a 4-fluoro-3-methylphenyl substituent at the 2-position of the seven-membered ketone ring. This compound is structurally characterized by a planar cycloheptanone core, with the fluorine atom and methyl group on the aromatic ring influencing its electronic and steric properties. Its structural analogs, however, provide insights into its likely physicochemical behavior, such as solubility, reactivity, and crystallographic trends.

Properties

Molecular Formula

C14H17FO

Molecular Weight

220.28 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H17FO/c1-10-9-11(7-8-13(10)15)12-5-3-2-4-6-14(12)16/h7-9,12H,2-6H2,1H3

InChI Key

JABUEAJEKBLFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCCC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential .

Comparison with Similar Compounds

Structural Analogues in Cycloheptanone Derivatives

Several structurally related cycloheptanones have been synthesized and studied, offering a basis for comparison:

Compound Name Substituent(s) Key Properties/Data Source
2-(Diphenylmethylene)cycloheptan-1-one (5d) Diphenylmethylene NMR (¹H/¹³C) and HRMS data confirm extended conjugation; higher stability due to aromaticity .
2-(4-Chlorophenyl)cycloheptan-1-one 4-Chlorophenyl Molecular weight: 222.71 g/mol; CAS 107776-14-7; crystallizes as a powder .
2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one 4-Methoxyphenyl ethyl ketone InChIKey: GESHANFUKCHDEH-UHFFFAOYSA-N; computed properties suggest enhanced polarity .

Key Observations :

  • Steric Considerations : The 3-methyl group in the target compound may impose greater steric hindrance than the 4-chloro or 4-methoxy analogs, affecting reaction kinetics or crystal packing.
Comparison with Cathinone Derivatives

Key differences include:

  • Ring Size: The cycloheptanone core (7-membered ring) vs. the pentanone (5-membered) in MFPVP.
  • Bioactivity: Cathinones like MFPVP are psychoactive, whereas cycloheptanones are typically intermediates in organic synthesis. This highlights how minor structural changes (e.g., ketone position, ring size) drastically alter biological activity .
Crystallographic and Spectroscopic Trends
  • Crystal Packing: describes a related oxadiazole derivative with a 4-fluoro-3-methylphenyl group, where C–H⋯N hydrogen bonds and π-π interactions dominate the crystal lattice.
  • Spectroscopic Data: Cycloheptanone derivatives in (e.g., 5d, 5e) show distinct ¹³C NMR shifts for carbonyl carbons (δ ~210 ppm) and aromatic carbons (δ ~125–150 ppm), which can serve as benchmarks for the target compound’s spectral characterization .

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